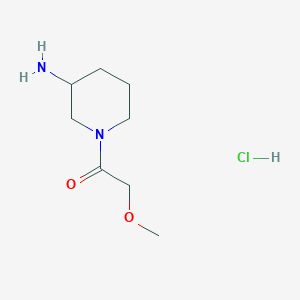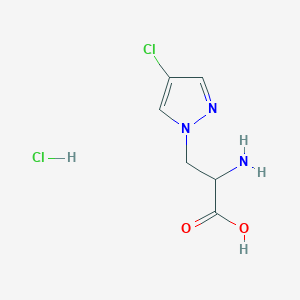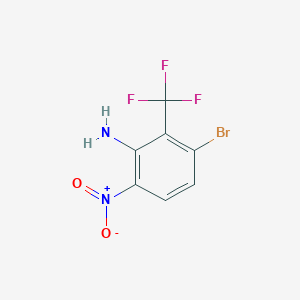![molecular formula C9H14F3NO B1380147 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one CAS No. 1501837-74-6](/img/structure/B1380147.png)
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one
Vue d'ensemble
Description
“4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one” is a chemical compound with the CAS Number: 1501837-74-6 . It has a molecular weight of 209.21 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexanone . The Inchi Code for this compound is 1S/C9H14F3NO/c1-13(6-9(10,11)12)7-2-4-8(14)5-3-7/h7H,2-6H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 209.21 .Applications De Recherche Scientifique
Degradation and Stability Analysis
- Nitisinone, a related compound with trifluoromethyl groups, was initially developed as a triketone herbicide but later found application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. A study using LC-MS/MS aimed to determine the stability of nitisinone under various conditions and identify its degradation products. The stability of nitisinone was shown to increase with the pH of the solution, revealing insights into its behavior under different environmental and physiological conditions (Barchańska et al., 2019).
Catalytic Oxidation of Cyclohexene
- The selective catalytic oxidation of cyclohexene, which is structurally related to the compound , has significant implications for the chemical industry. This process can yield various important intermediates with different oxidation states and functional groups. A review summarized recent advances in this field, highlighting the significance of controllable oxidation reactions for synthesizing industrially relevant compounds (Cao et al., 2018).
Application in Flavour and Fragrance
- Branched aldehydes, which may be produced or broken down from compounds similar to "4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one", are crucial for the flavour profiles in food. Their production and degradation from amino acids and the factors influencing their formation in food products have been extensively reviewed. These compounds are important for fermented and heat-treated food products, indicating the potential application of related cyclohexanone derivatives in food chemistry (Smit et al., 2009).
Synthesis of Indoles
- The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, which might be structurally analogous or a step in the synthesis of similar compounds to "4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one", has been a subject of literature reviews. Such syntheses have important implications in medicinal chemistry and the production of various pharmaceuticals and organic materials (Fusco & Sannicoló, 1978).
Antimicrobial Potential of Chitosan
- Although not directly related to "4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one", the study of chitosan, an aminopolysaccharide biopolymer, provides insights into the antimicrobial potential of similar compounds. Chitosan's unique chemical structure and biocompatibility make it an interesting candidate for various applications, including antimicrobial agents. Understanding the antimicrobial activity of chitosan helps in exploring the bioactive potential of related compounds (Raafat & Sahl, 2009).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-13(6-9(10,11)12)7-2-4-8(14)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRGQFHJQGSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



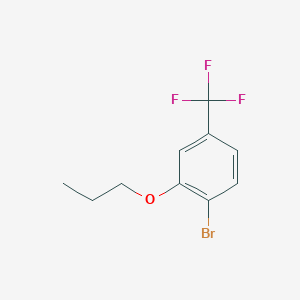
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)

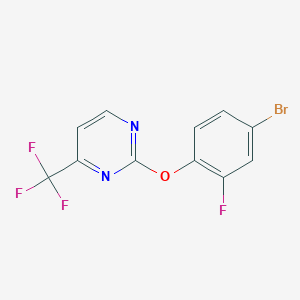
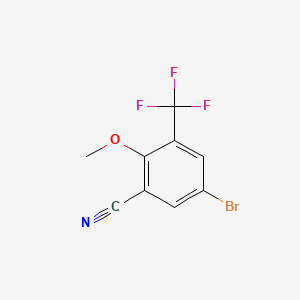
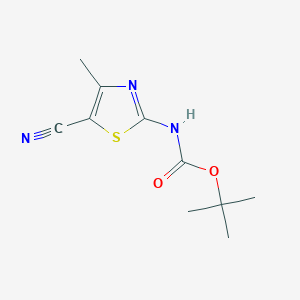
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
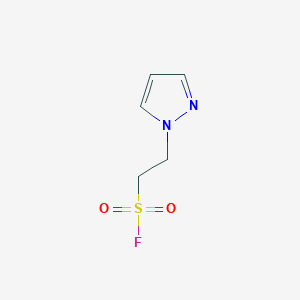
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)
